![molecular formula C16H12N2O5S B466053 N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide CAS No. 356567-67-4](/img/structure/B466053.png)
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide
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Overview
Description
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide, also known as NDI-1, is a small molecule inhibitor that has been shown to protect against oxidative stress-induced cell death in vitro and in vivo. This compound has gained attention for its potential therapeutic applications in a variety of diseases, including neurodegenerative disorders, stroke, and cardiovascular disease.
Mechanism of Action
Target of Action
Similar compounds, such as phthalimide derivatives, have been reported to exhibit antitumor effects, immunomodulatory and antiangiogenic properties .
Mode of Action
It’s worth noting that similar compounds, such as benzimidazole derivatives, have been found to exhibit diverse biological activity and clinical applications .
Biochemical Pathways
Compounds with similar structures, such as benzimidazole derivatives, have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit antitumor effects, immunomodulatory and antiangiogenic properties .
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide is its ability to protect against oxidative stress-induced cell death in a variety of cell types and animal models. Additionally, N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide has been shown to have a favorable safety profile and low toxicity in animal studies. However, one limitation of N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide. One area of interest is the development of more potent and selective inhibitors of the mPTP, which could have even greater therapeutic potential than N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide. Additionally, further studies are needed to determine the optimal dosing and administration regimens for N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide in different disease models. Finally, there is interest in exploring the potential of N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide as a therapeutic agent in other disease contexts, such as cancer and metabolic disorders.
Synthesis Methods
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a base to form a benzylidene-malonate intermediate. This intermediate is then reacted with sulfanilamide and acetic anhydride to form N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide.
Scientific Research Applications
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In particular, it has been shown to protect against oxidative stress-induced cell death in models of Parkinson's disease, stroke, and traumatic brain injury. Additionally, N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide has been shown to improve cardiac function in models of heart failure.
properties
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-10(19)17-24(22,23)12-8-6-11(7-9-12)18-15(20)13-4-2-3-5-14(13)16(18)21/h2-9H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNHASYHHVRKJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide |
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